molecular formula C18H21NO4S B2525642 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 1235652-35-3

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No.: B2525642
CAS No.: 1235652-35-3
M. Wt: 347.43
InChI Key: GALCTTHOVAVRBT-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, an ethoxy group attached to a naphthalene ring, and an amide linkage. Its distinct molecular architecture makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype . These interactions modulate the excitability of cells by influencing potassium ion flow, which is crucial for maintaining cellular homeostasis and signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GIRK channels can impact neuronal excitability, cardiac function, and endocrine regulation . These effects are mediated through changes in ion flux, which subsequently alter cellular signaling cascades and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with GIRK channels. By activating these channels, the compound facilitates the inward flow of potassium ions, leading to hyperpolarization of the cell membrane . This hyperpolarization reduces cellular excitability and can inhibit or activate various downstream signaling pathways. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its efficacy may decrease due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as disruptions in cardiac function or neuronal excitability. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function and homeostasis. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Efficient transport and distribution are essential for achieving the desired therapeutic effects and minimizing off-target interactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with GIRK channels and other biomolecules, ensuring that it exerts its effects precisely where needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable diene with sulfur to form the tetrahydrothiophene ring.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with an ethoxy group through an electrophilic aromatic substitution reaction.

    Amide Bond Formation: Finally, the naphthalene derivative is coupled with the sulfone-containing tetrahydrothiophene intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the ethoxy group or the naphthalene ring.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene ring or the tetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar tetrahydrothiophene sulfone structure but different substituents.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Features a methoxy group instead of an ethoxy group on the aromatic ring.

Uniqueness

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxy-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy-naphthalene moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-2-23-16-8-7-14-5-3-4-6-15(14)17(16)18(20)19-11-13-9-10-24(21,22)12-13/h3-8,13H,2,9-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALCTTHOVAVRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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